2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol
Description
2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol is an amino alcohol derivative featuring a branched aliphatic chain with a methoxy and methyl group at the 4-position of the pentan-2-yl substituent. Its molecular formula is C₁₁H₂₅NO₂ (MW: 203.33 g/mol), comprising a primary alcohol, secondary amine, and ether functional groups. The compound's branched structure may influence steric hindrance, solubility, and biological interactions.
Properties
Molecular Formula |
C11H25NO2 |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-[(4-methoxy-4-methylpentan-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C11H25NO2/c1-6-10(8-13)12-9(2)7-11(3,4)14-5/h9-10,12-13H,6-8H2,1-5H3 |
InChI Key |
KBQCZHCLPZZVFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)CC(C)(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol typically involves the reaction of 4-methoxy-4-methylpentan-2-amine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Amino alcohols are critical in medicinal chemistry due to their dual functionality. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : The target compound’s ether and branched alkyl chain may reduce water solubility compared to Ethambutol, which is highly soluble as a hydrochloride salt . The pyrimidine derivative () exhibits moderate solubility due to its polar heterocycle .
- Basicity : The secondary amine in the target compound (pKa ~9–10) is less basic than the tertiary amine in the piperidine analog (pKa ~10–11) .
Research Findings and Challenges
- Toxicity : While Ethambutol exhibits low acute toxicity (HMIS Health Hazard: 0) , the target compound’s safety profile remains uncharacterized.
- Synthetic Complexity: The branched aliphatic chain requires multi-step synthesis, increasing cost compared to simpler analogs like 4-[(4-methylphenyl)amino]butan-1-ol .
Biological Activity
2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol, with the molecular formula CHNO and a molecular weight of 203.32 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's structure features a butanol backbone with an amino group substituted by a branched alkyl chain containing a methoxy group. This structural configuration is significant for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 203.32 g/mol |
| CAS Number | [Not specified] |
| Melting Point | [Not specified] |
| Boiling Point | [Not specified] |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some studies have suggested neuroprotective properties, which may be beneficial in conditions such as neurodegenerative diseases.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound may act as a modulator of specific neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its cytotoxic effects on cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several compounds, including this compound, against common pathogens. Results indicated significant inhibition zones in bacterial cultures, suggesting potential for development as an antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies conducted on various cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis among treated cells compared to controls.
Study 3: Neuroprotective Properties
Research investigating the neuroprotective effects of this compound showed promising results in models of oxidative stress. The compound reduced markers of oxidative damage and improved cell survival rates in neuronal cultures exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
